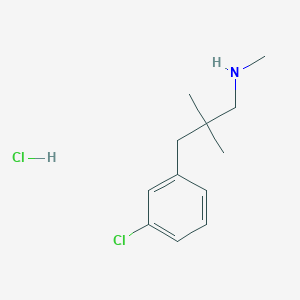

3-(3-クロロフェニル)-2,2-ジメチルプロピルアミン塩酸塩 CAS No. 2098031-20-8"

>

3-(3-クロロフェニル)-2,2-ジメチルプロピルアミン塩酸塩 CAS No. 2098031-20-8"

>

3-(3-クロロフェニル)-2,2-ジメチルプロピルアミン塩酸塩

説明

科学的研究の応用

法科学における同定と分析

この化合物は、ピペラジン系に属し、法科学捜査で頻繁に遭遇します。このような化合物の同定と分析は、違法薬物使用に関連する押収物の分析において非常に重要です。 ガスクロマトグラフィー質量分析法(GC-MS)や高速液体クロマトグラフィー(HPLC)などの手法が、その存在と濃度を決定するために用いられます .

薬理学的研究

ピペラジン誘導体は、中枢神経系(CNS)刺激作用について研究されてきました。それらはセロトニン受容体に作用し、CNSにおける薬物の薬理作用をモデル化するために使用できます。 この化合物の神経伝達物質系への影響は、神経薬理学において貴重なツールとなっています .

がん研究

構造的に類似した化合物は、がん細胞増殖の阻害剤として潜在的な可能性を示しています。たとえば、3-(4-クロロフェニル)-3-ヒドロキシ-2,2-ジメチルプロピオン酸の誘導体が、結腸がん細胞の増殖を選択的に阻害するために合成されてきました。 これは、3-(3-クロロフェニル)-2,2-ジメチルプロピルアミン塩酸塩が改変され、同様の抗増殖効果について研究される可能性を示唆しています .

農業化学

ピペラジンと一部の構造的類似性を共有するインドール誘導体は、成長促進剤として農業において応用があることが知られています。 3-(3-クロロフェニル)-2,2-ジメチルプロピルアミン塩酸塩の生物活性に関する研究は、新しい農薬の開発につながる可能性があります .

作用機序

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It is known that similar compounds can react with nitrogen to form oximes in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

It is known that similar compounds have been synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent hdacis .

Result of Action

Similar compounds have been found to selectively inhibit the proliferation of colon cancer cells .

Action Environment

It is known that similar compounds have been obtained in good yields and short reaction time from the corresponding trichloroacetimidate or acetate by the reaction with c-active nucleophiles in the presence of tmsotf (01 eq%) via C–C bond formation .

生化学分析

Biochemical Properties

3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit the proliferation of certain cancer cells, such as HCT-116 cells . The compound’s interaction with enzymes like histone deacetylases (HDACs) suggests its potential as a histone deacetylase inhibitor (HDACI), which can modulate gene expression by altering chromatin structure . Additionally, it may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells while having minimal effects on normal, non-cancerous cells . This selective action suggests its potential as a therapeutic agent. The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function. For instance, its role as an HDACI can result in the upregulation or downregulation of specific genes, thereby affecting cellular processes such as apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride exerts its effects through various mechanisms. It binds to HDAC enzymes, inhibiting their activity and leading to an increase in acetylated histones . This change in histone acetylation status can alter chromatin structure, making it more accessible for transcription factors and other regulatory proteins. Consequently, this can lead to changes in gene expression, promoting the expression of genes involved in cell cycle arrest and apoptosis. Additionally, the compound may interact with other biomolecules, such as transcription factors and co-regulators, further modulating gene expression and cellular functions.

Temporal Effects in Laboratory Settings

The effects of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride in laboratory settings can vary over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be influenced by factors such as concentration and exposure duration. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis . In vivo studies are needed to further elucidate its long-term effects and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to selectively inhibit cancer cell proliferation without causing significant toxicity to normal cells At higher doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function Threshold effects have been observed, where a certain concentration is required to achieve the desired therapeutic effect without causing toxicity

Metabolic Pathways

3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride is involved in various metabolic pathways. It is metabolized by enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . The compound’s interaction with enzymes such as cytochrome P450 can influence its metabolic rate and the formation of active or inactive metabolites. Additionally, it may affect metabolic flux and metabolite levels, further influencing cellular functions and biochemical reactions.

Transport and Distribution

The transport and distribution of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to different cellular compartments. Its localization and accumulation within tissues can be influenced by factors such as concentration, exposure duration, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with HDAC enzymes suggests that it may localize to the nucleus, where it can modulate gene expression by altering chromatin structure. Additionally, its distribution within other organelles, such as the mitochondria, can influence cellular metabolism and energy production.

特性

IUPAC Name |

3-(3-chlorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN.ClH/c1-12(2,9-14-3)8-10-5-4-6-11(13)7-10;/h4-7,14H,8-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWAUWODOBONMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)Cl)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-methyl-6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484510.png)

![(2-Isopropyl-1,3-thiazol-5-yl)-N-[(2-isopropyl-1,3-thiazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B1484514.png)

![8-(2,3-Dihydro-1H-inden-2-yl)-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1484516.png)

![2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B1484517.png)

![Ethyl 5-(chlorocarbonyl)-3-{[(5-fluoro-2-pyridinyl)carbonyl]amino}-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1484523.png)

![(1-{[2-(4-Ethylphenyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)(4-phenyl-1-piperazinyl)methanone](/img/structure/B1484524.png)

![Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate](/img/structure/B1484532.png)